molecular formula C4H6NaO3 B15139940 Sodium 2-oxobutanoate-13C4,d2

Sodium 2-oxobutanoate-13C4,d2

Katalognummer: B15139940
Molekulargewicht: 131.061 g/mol
InChI-Schlüssel: XLTHMCKKCRLNGQ-KQJMWJMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxobutanoate-13C4,d2 involves the incorporation of stable isotopes of carbon and deuterium into the sodium 2-oxobutanoate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with their isotopic counterparts. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the correct incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. This involves the use of specialized equipment and techniques to handle the isotopically labeled materials and ensure high purity and yield of the final product. The production process must also adhere to strict safety and quality control standards to ensure the consistency and reliability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-oxobutanoate-13C4,d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might produce a carboxylic acid, while reduction could yield an alcohol .

Wissenschaftliche Forschungsanwendungen

Sodium 2-oxobutanoate-13C4,d2 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of sodium 2-oxobutanoate-13C4,d2 involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labels. The deuterium and carbon-13 atoms allow researchers to follow the compound through various biochemical reactions and processes, providing detailed information about the molecular targets and pathways involved. This can help elucidate the roles of specific enzymes and intermediates in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Sodium 2-oxobutanoate-13C4,d2 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These similar compounds can be used in various research applications, but the dual labeling of this compound provides additional advantages in terms of tracking and analysis.

Eigenschaften

Molekularformel

C4H6NaO3

Molekulargewicht

131.061 g/mol

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1;

InChI-Schlüssel

XLTHMCKKCRLNGQ-KQJMWJMRSA-N

Isomerische SMILES

[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na]

Kanonische SMILES

CCC(=O)C(=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.